molecular formula C19H17NO2 B5328308 1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one

1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one

Cat. No. B5328308
M. Wt: 291.3 g/mol
InChI Key: YMGMMNXHEHSRTR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one, also known as 4-MPD, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of compounds that are structurally similar to amphetamines and have stimulant effects. 4-MPD has gained popularity in the research community due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical and Physiological Effects:
The use of this compound has been shown to have several biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and improved cognitive function. However, prolonged use can lead to addiction, tolerance, and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one in lab experiments is its potency and selectivity. Its unique structure allows for targeted effects on specific neurotransmitter systems, making it a valuable tool for studying the neurochemistry of the brain. However, its potential for abuse and adverse effects on health make it a challenging compound to work with.

Future Directions

There are several future directions for the research and development of 1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one. One area of interest is the development of novel therapeutic agents for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of this compound on the brain and the development of strategies to minimize its adverse effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with unique properties and potential applications in the field of neuroscience and pharmacology. Its potent stimulant effects and selective targeting of specific neurotransmitter systems make it a valuable tool for studying the neurochemistry of the brain. However, its potential for abuse and adverse effects on health make it a challenging compound to work with. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one involves the condensation of 4-methoxybenzaldehyde and 2-methyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final compound.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been extensively studied in the field of neuroscience and pharmacology. It has been shown to have potent stimulant effects and can increase the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a promising candidate for the treatment of various neurological disorders such as depression, ADHD, and Parkinson's disease.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-16(17-5-3-4-6-18(17)20-13)11-12-19(21)14-7-9-15(22-2)10-8-14/h3-12,20H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMMNXHEHSRTR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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